molecular formula C13H13ClOS B1462610 6-Tert-butyl-1-benzothiophene-3-carbonyl chloride CAS No. 1160248-92-9

6-Tert-butyl-1-benzothiophene-3-carbonyl chloride

Cat. No.: B1462610
CAS No.: 1160248-92-9
M. Wt: 252.76 g/mol
InChI Key: CWUZGYPRFHTQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Tert-butyl-1-benzothiophene-3-carbonyl chloride” is a chemical compound with the molecular formula C13H13ClOS and a molecular weight of 252.76 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Catalytic Oxidation and Reduction Processes

One notable application in scientific research involving a compound closely related to 6-Tert-butyl-1-benzothiophene-3-carbonyl chloride is its potential use in catalytic processes. For instance, copper(I) chloride in combination with N-hydroxyindole derivatives has been demonstrated to catalyze the selective aerobic oxidation of allylic and benzylic alcohols. This process efficiently converts these alcohols into the corresponding α,β-unsaturated carbonyl compounds with good yields, showcasing the potential of related compounds in oxidation reactions (Shen et al., 2012).

Alkylation and Cross-Coupling Reactions

Another application is observed in the field of alkylation and cross-coupling reactions. Iron(III) amine-bis(phenolate) complexes, for example, have shown efficacy as catalysts for the C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides, including chlorides. This reaction yields good to excellent results, highlighting the role of tert-butyl and related compounds in facilitating these types of chemical transformations (Qian et al., 2011).

Catalytic Activities in Hydrogen Transfer Reactions

Ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes have been prepared and shown to exhibit catalytic activities in hydrogen transfer reactions of ketones. The structural and catalytic properties of these complexes provide insights into the potential use of tert-butyl-containing compounds in promoting hydrogen transfer reactions, which are critical in various synthetic and industrial processes (Cheng et al., 2009).

Radical Cyclization for Synthesis of Benzothiophenes

The radical cyclization of 2-alkynylthioanisoles or -selenoanisoles with sulfinic acids, initiated by tert-butyl hydroperoxide, leads to the synthesis of 3-(arylsulfonyl)benzothiophenes under mild conditions. This method demonstrates the versatility of tert-butyl groups in promoting radical cyclization reactions, which are valuable for constructing heterocyclic structures (Xu et al., 2017).

Properties

IUPAC Name

6-tert-butyl-1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClOS/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUZGYPRFHTQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194095
Record name 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160248-92-9
Record name 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160248-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tert-butyl-1-benzothiophene-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Tert-butyl-1-benzothiophene-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
6-Tert-butyl-1-benzothiophene-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Tert-butyl-1-benzothiophene-3-carbonyl chloride
Reactant of Route 5
6-Tert-butyl-1-benzothiophene-3-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
6-Tert-butyl-1-benzothiophene-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.